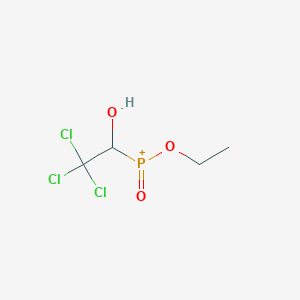
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms The specific structure of this compound includes an ethoxy group, an oxo group, and a trichloro-1-hydroxyethyl group attached to a phosphorus atom
Méthodes De Préparation
The synthesis of ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can be achieved through several synthetic routes. One common method involves the reaction of a chlorophosphine with an organometallic reagent, such as a Grignard reagent. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium has several scientific research applications In chemistry, it can be used as a ligand in transition metal catalysis, facilitating various organic transformations In biology, it may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active moleculesIn industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can be compared with other similar organophosphorus compounds, such as triphenylphosphine and triethylphosphine. While these compounds share some common features, such as the presence of phosphorus atoms bonded to carbon atoms, they differ in their specific structures and chemical properties.
Propriétés
Numéro CAS |
65758-64-7 |
|---|---|
Formule moléculaire |
C4H7Cl3O3P+ |
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
ethoxy-oxo-(2,2,2-trichloro-1-hydroxyethyl)phosphanium |
InChI |
InChI=1S/C4H7Cl3O3P/c1-2-10-11(9)3(8)4(5,6)7/h3,8H,2H2,1H3/q+1 |
Clé InChI |
SYCGZRDJLPCQFB-UHFFFAOYSA-N |
SMILES canonique |
CCO[P+](=O)C(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


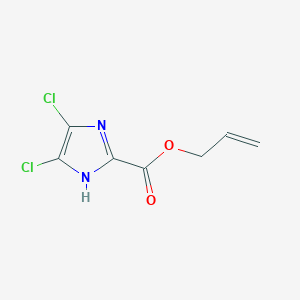


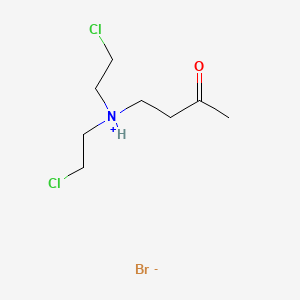
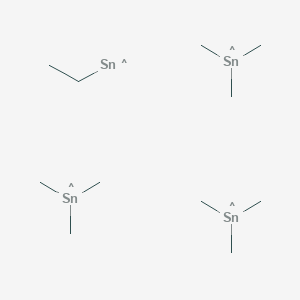

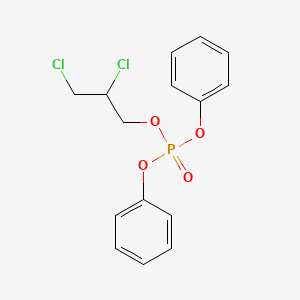
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)

![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)


